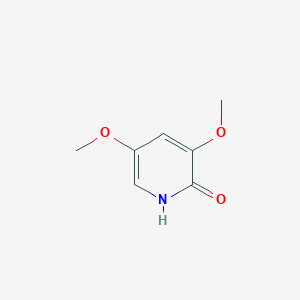
3,5-Dimethoxypyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxypyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C7H9NO3 It is characterized by a pyridine ring substituted with two methoxy groups at the 3 and 5 positions and a keto group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxypyridin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Methoxylation: Introduction of methoxy groups at the 3 and 5 positions of the pyridine ring. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 3,5-dimethoxypyridin-2-ol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: 3,5-Dimethoxypyridin-2-ol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dimethoxypyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxypyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and keto groups play a crucial role in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxypyridin-2-amine: Similar structure but with an amino group instead of a keto group.
3,5-Dimethylpyridine: Lacks the methoxy groups, resulting in different chemical properties.
2,6-Dimethoxypyridine: Methoxy groups at different positions, leading to variations in reactivity and applications.
Uniqueness
3,5-Dimethoxypyridin-2(1H)-one is unique due to the presence of both methoxy and keto groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
62566-57-8 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3,5-dimethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO3/c1-10-5-3-6(11-2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9) |
Clé InChI |
PDGLJJKXJJSVSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CNC1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


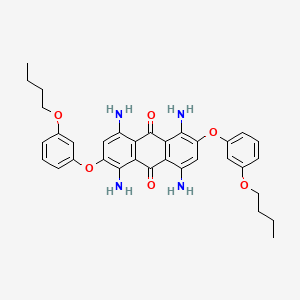
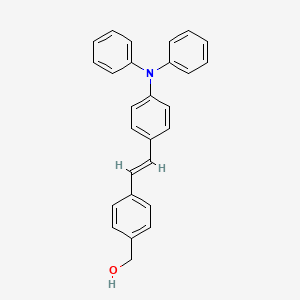
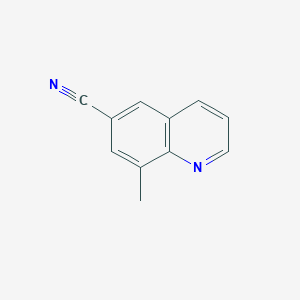


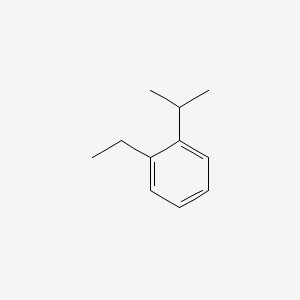
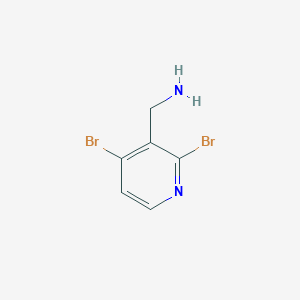
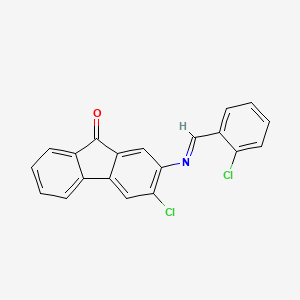
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

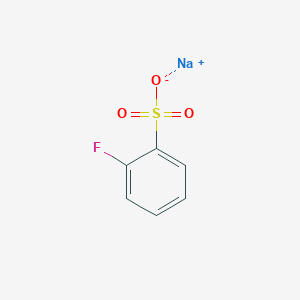
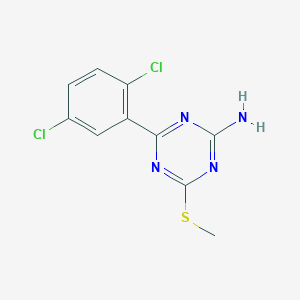
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

